N-(4-methoxyphenyl)-4-nitrobenzamide
Overview
Description
N-(4-methoxyphenyl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C14H12N2O4 and its molecular weight is 272.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : N-(4-methoxyphenyl)-4-nitrobenzamide and its derivatives have been synthesized and characterized using techniques like FTIR and NMR. Density Functional Theory (DFT) is used for optimizing ground state geometries and computing frequencies, providing insights into the molecular structure and properties (Al‐Sehemi et al., 2017).
Corrosion Inhibition
- Corrosion Inhibition : Studies show that compounds with methoxy substituents like this compound can enhance the efficiency of corrosion inhibition, particularly in acidic environments. These compounds exhibit high efficiency and strong adsorption at metal/electrolyte interfaces, relevant in material science and engineering (Mishra et al., 2018).
Molecular Structure and Properties
- Molecular Structure Analysis : The molecular structure of this compound derivatives is studied through XRD (X-ray diffraction) and computational methods. These studies reveal information about molecular planarity, electronic properties, and reactivity, useful in designing new materials and drugs (Shtamburg et al., 2012).
Pharmacological Applications
- Antifibrillatory and Anticonvulsant Activity : Some derivatives of this compound have been studied for their antifibrillatory and anticonvulsant properties. These compounds show potential in the development of new therapeutic agents for heart rhythm disorders and epilepsy (Davydova et al., 2000).
Material Science
Polyimide Synthesis : this compound is involved in the synthesis of novel polyimides with unique properties like thermal stability. This application is significant in the development of new materials for industrial and technological uses (Mehdipour‐Ataei et al., 2004).
- , and ruthenium. These complexes have applications in catalysis, particularly in C–H bond functionalization reactions, which are important in organic synthesis and material science (Zhou et al., 2018).
Vibrational Spectroscopic Analysis
- Vibrational Spectroscopy : this compound and its derivatives have been analyzed using vibrational spectroscopic methods. This analysis helps in understanding the molecular vibrations, which is crucial in studying the physical and chemical properties of these compounds (Dwivedi & Kumar, 2019).
Drug Development
- Drug Synthesis and Activity : The compound and its derivatives have been used in synthesizing various drugs with potential activities such as anticonvulsant and antiarrhythmic. These findings are vital for pharmaceutical research and the development of new therapeutic agents (Bailleux et al., 1995).
Photoreagents for Protein Crosslinking
- Protein Crosslinking and Affinity Labeling : Derivatives of this compound have been proposed as photoreagents for protein crosslinking and affinity labeling. These applications are significant in biochemistry and molecular biology for studying protein interactions and structures (Jelenc et al., 1978).
Antibacterial Activity
- Antibacterial Studies : Metal complexes of this compound have shown antibacterial activity. This research contributes to the development of new antibacterial agents and understanding the interaction of metal complexes with biological systems (Saeed et al., 2010).
Properties
IUPAC Name |
N-(4-methoxyphenyl)-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-20-13-8-4-11(5-9-13)15-14(17)10-2-6-12(7-3-10)16(18)19/h2-9H,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NARGSXJDVYTGBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601291729 | |
Record name | N-(4-Methoxyphenyl)-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601291729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24730-11-8 | |
Record name | N-(4-Methoxyphenyl)-4-nitrobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24730-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Methoxyphenyl)-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601291729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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